molecular formula C9H11NO2 B3058633 2-methoxy-3-methylbenzamide CAS No. 90609-90-8

2-methoxy-3-methylbenzamide

Cat. No.: B3058633
CAS No.: 90609-90-8
M. Wt: 165.19 g/mol
InChI Key: FGRVZNLGONJWJN-UHFFFAOYSA-N
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Description

2-Methoxy-3-methylbenzamide is a benzamide derivative characterized by a methoxy group (-OCH₃) at the 2-position and a methyl group (-CH₃) at the 3-position of the benzene ring. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modifications to enhance binding affinity, solubility, or catalytic activity .

Properties

CAS No.

90609-90-8

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-methoxy-3-methylbenzamide

InChI

InChI=1S/C9H11NO2/c1-6-4-3-5-7(9(10)11)8(6)12-2/h3-5H,1-2H3,(H2,10,11)

InChI Key

FGRVZNLGONJWJN-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C(=O)N)OC

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N)OC

Other CAS No.

90609-90-8

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-3-methylbenzamide can be synthesized starting from 2-methoxy-3-methylbenzoic acid. The typical synthetic route involves the conversion of the carboxylic acid group to an amide group using reagents such as thionyl chloride (SOCl2) to form the acid chloride, followed by reaction with ammonia or an amine derivative .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methoxy-3-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-3-methylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with receptors on the cell surface, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Features a 3-methylbenzamide core but replaces the methoxy group with a bulky N-(2-hydroxy-1,1-dimethylethyl) substituent.
  • Key Properties: Contains an N,O-bidentate directing group, enabling participation in metal-catalyzed C–H bond functionalization reactions . Synthesized via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol.
  • Applications : Primarily used in catalysis, unlike 2-methoxy-3-methylbenzamide, which has broader medicinal chemistry applications.

N-(6-Fluoro-1,3-Benzothiazol-2-yl)-2-Methoxy-3-Methylbenzamide

  • Structure : Incorporates a fluorinated benzothiazole ring attached to the benzamide backbone.
  • Key Properties :
    • Molecular weight: 316.35 g/mol (higher due to fluorine and sulfur).
    • Lipophilicity : logP = 4.3489, logD = 4.2514 (indicating high membrane permeability) .
    • Polar surface area: 40.808 Ų (suggesting moderate solubility).
  • Applications: Potential use in drug discovery, leveraging the benzothiazole moiety for targeting neurological or oncological pathways.

6-Arylaminobenzamide Derivatives (e.g., Compound 21)

  • Structure: Derivatives such as 6-[(2',6'-dimethylphenyl)amino]-2-methoxy-3-methylbenzamide (Compound 21, C₁₇H₂₀N₂O₂, MW = 284.35 g/mol) feature an aryl amino group at the 6-position .
  • Key Properties :
    • Synthesized with yields ranging from 18% to 95% , depending on substituents.
    • Structural analogs (e.g., Compounds 8c, 8d) include fluoro-methoxyphenyl groups , enhancing positron-emitting properties for imaging applications .
  • Applications : Evaluated as positron emission tomography (PET) tracers , unlike the parent compound, which lacks radioactive isotopes.

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

Compound Molecular Weight (g/mol) logP/logD Key Functional Groups Application
This compound 179.22 Not reported Methoxy, methyl Medicinal chemistry scaffold
Compound 21 284.35 Not reported Aryl amino, methoxy, methyl PET tracer development
N-(6-Fluoro-benzothiazol) 316.35 4.3489/4.2514 Fluorine, benzothiazole Drug discovery
  • Methoxy Group : Enhances electron-donating effects , improving interaction with biological targets.
  • Methyl Group : Provides steric hindrance , influencing binding selectivity.
  • Fluorine or Benzothiazole : Modulates lipophilicity and target affinity .

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